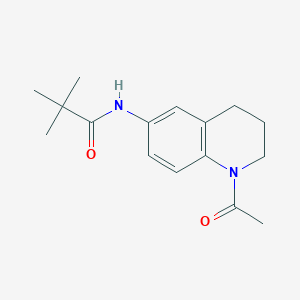

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

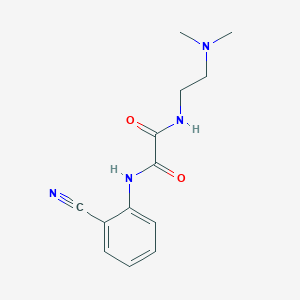

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is a chemical compound that likely belongs to the class of organic compounds known as tetrahydroquinolines . Tetrahydroquinolines are compounds containing a quinoline moiety, which consists of a benzene ring fused to a piperidine, and has four hydrogen atoms at positions 1, 2, 3, and 4 .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydroquinolines can generally be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is closely related to tetrahydroquinoline derivatives, which are pivotal in organic synthesis for constructing complex molecules due to their reactivity and functional group compatibility. Smith et al. (2010) demonstrated lateral lithiation of related compounds, paving the way for the synthesis of tetrahydroisoquinolines, which are crucial intermediates in the synthesis of natural products and pharmaceuticals (Smith, El‐Hiti, & Hegazy, 2010). This highlights the compound's potential in facilitating the synthesis of complex organic molecules through selective lithiation and subsequent reactions with electrophiles.

Pharmaceutical Applications

Derivatives of tetrahydroquinoline, which share structural similarity with this compound, have been explored for their antimicrobial and antitubercular activities. Kumar et al. (2014) synthesized novel carboxamide derivatives of 2-quinolones and evaluated their antimicrobial and antitubercular properties, demonstrating the potential of such compounds in combating infectious diseases (Kumar, Fernandes, & Kumar, 2014). This suggests the importance of this compound derivatives in developing new therapeutics.

Material Science and Catalysis

In material science and catalysis, the structural motifs of tetrahydroquinoline derivatives offer unique properties for catalytic applications. Manoharan and Jeganmohan (2018) reported on the use of benzamides with alkynes in the presence of a cobalt catalyst, leading to isoquinolone derivatives with the release of hydrogen (Manoharan & Jeganmohan, 2018). This illustrates the potential of such compounds in facilitating environmentally friendly catalytic processes.

Direcciones Futuras

The future research directions for “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications, as well as the development of more efficient and environmentally friendly synthesis methods .

Mecanismo De Acción

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinoline analogs, a class to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinoline analogs, are known to interact with their targets to exert biological activities .

Biochemical Pathways

It is known that 1,2,3,4-tetrahydroisoquinoline analogs can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

It is known that 1,2,3,4-tetrahydroisoquinoline analogs can exert diverse biological activities .

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-11(19)18-9-5-6-12-10-13(7-8-14(12)18)17-15(20)16(2,3)4/h7-8,10H,5-6,9H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHABLJFSAMQWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2826784.png)

![[(1R,4S,5S,6R,7R,8S,10S,13S,14S,16S,18S)-8-Hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B2826793.png)

![tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2826794.png)

![6-(3,4-Dimethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2826796.png)

![5-cyclopropyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B2826806.png)